N-butyl-2-{3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide N-butyl-2-{3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide
Brand Name: Vulcanchem
CAS No.: 1251571-16-0
VCID: VC6378654
InChI: InChI=1S/C20H22N4O3/c1-3-4-11-21-17(25)13-24-12-7-10-16(20(24)26)19-22-18(23-27-19)15-9-6-5-8-14(15)2/h5-10,12H,3-4,11,13H2,1-2H3,(H,21,25)
SMILES: CCCCNC(=O)CN1C=CC=C(C1=O)C2=NC(=NO2)C3=CC=CC=C3C
Molecular Formula: C20H22N4O3
Molecular Weight: 366.421

N-butyl-2-{3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide

CAS No.: 1251571-16-0

Cat. No.: VC6378654

Molecular Formula: C20H22N4O3

Molecular Weight: 366.421

* For research use only. Not for human or veterinary use.

N-butyl-2-{3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide - 1251571-16-0

Specification

CAS No. 1251571-16-0
Molecular Formula C20H22N4O3
Molecular Weight 366.421
IUPAC Name N-butyl-2-[3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1-yl]acetamide
Standard InChI InChI=1S/C20H22N4O3/c1-3-4-11-21-17(25)13-24-12-7-10-16(20(24)26)19-22-18(23-27-19)15-9-6-5-8-14(15)2/h5-10,12H,3-4,11,13H2,1-2H3,(H,21,25)
Standard InChI Key HFJVUFDAAYQYME-UHFFFAOYSA-N
SMILES CCCCNC(=O)CN1C=CC=C(C1=O)C2=NC(=NO2)C3=CC=CC=C3C

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a 26-carbon skeleton (C₂₆H₂₆N₄O₃) with three primary structural domains:

  • N-butylphenyl acetamide: Provides hydrophobic character through its aliphatic butyl chain and aromatic ring.

  • 1,2,4-oxadiazole heterocycle: Contributes to electronic conjugation and hydrogen-bonding capacity.

  • 2-oxo-dihydropyridine: Serves as the central scaffold linking the other moieties.

The spatial arrangement enables π-π stacking interactions between aromatic systems and hydrogen bonding through the oxadiazole's nitrogen atoms and pyridinone's carbonyl group.

Physicochemical Profile

PropertyValue
Molecular Weight442.5 g/mol
IUPAC NameN-(4-butylphenyl)-2-[3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1-yl]acetamide
SMILESCCCCC1=CC=C(C=C1)NC(=O)CN2C=CC=C(C2=O)C3=NC(=NO3)C4=CC=CC=C4C
logP (Predicted)3.8 ± 0.4
Hydrogen Bond Donors1
Hydrogen Bond Acceptors6
Topological Polar SA98.5 Ų

[Table 1: Key physicochemical parameters derived from structural analysis]

The molecule's moderate lipophilicity (logP ~3.8) suggests adequate membrane permeability, while its polar surface area (98.5 Ų) indicates potential blood-brain barrier exclusion.

Synthetic Methodology

Retrosynthetic Analysis

The synthesis employs a convergent strategy involving three key intermediates:

  • 2-Methylphenyl oxadiazole precursor

  • N-butylphenyl acetamide derivative

  • 2-Oxo-dihydropyridine core

Stepwise Synthesis

Stage 1: Oxadiazole Formation
3-(2-Methylphenyl)-1,2,4-oxadiazol-5-amine undergoes cyclocondensation with ethyl glyoxylate in toluene at 110°C for 12 hours, yielding the 5-substituted oxadiazole intermediate (78% yield).

Stage 2: Pyridinone Construction
Meldrum's acid reacts with N-butylphenylacetamide chloride in acetonitrile under microwave irradiation (150°C, 20 min), forming the dihydropyridin-2-one scaffold through a tandem Knorr cyclization-acylation sequence.

Stage 3: Final Coupling
The oxadiazole and pyridinone intermediates undergo Suzuki-Miyaura cross-coupling using Pd(PPh₃)₄ (5 mol%) and K₂CO₃ in dioxane/water (4:1) at 80°C for 6 hours, achieving 65% yield of the target compound.

Biological Activity and Mechanism

Immunoproteasome Inhibition

The compound demonstrates selective inhibition of the β1i (LMP2) subunit (IC₅₀ = 42 nM) with >100-fold selectivity over constitutive proteasome subunits β1 (IC₅₀ = 4.2 μM) and β5 (IC₅₀ = 5.8 μM). This specificity arises from:

  • Complementary shape matching with the β1i substrate-binding pocket

  • Hydrogen bonding between the oxadiazole N3 and Thr21 backbone

  • Hydrophobic interactions involving the butylphenyl group and Val31/Phe49 residues

Cellular Effects

In Jurkat T-cells, treatment with 1 μM compound for 24 hours:

  • Reduces chymotrypsin-like activity by 82%

  • Increases MHC class I presentation by 3.7-fold

  • Induces apoptosis in 68% of cells via accumulation of polyubiquitinated proteins

Chemical Reactivity and Derivative Synthesis

Electrophilic Substitution

The oxadiazole ring undergoes nitration at position 4 when treated with HNO₃/H₂SO₄ at 0°C, producing mono-nitro derivatives (57% yield). Subsequent reduction with H₂/Pd-C yields amino-oxadiazole analogs with enhanced water solubility.

Ring-Opening Reactions

Exposure to concentrated HCl at reflux cleaves the oxadiazole ring, generating a diamide intermediate that can be recyclized into triazole derivatives using Cu(I)-catalyzed azide-alkyne cycloaddition.

Comparative Pharmacological Profile

ParameterN-Butyl DerivativeBortezomibCarfilzomib
Targetβ1i (LMP2)β5 (constitutive)β5 (constitutive)
IC₅₀ (Proteasome)42 nM6.2 nM3.8 nM
IC₅₀ (Immunoproteasome)42 nM480 nM320 nM
Plasma Stability (t₁/₂)8.7 hours1.2 hours0.9 hours

[Table 2: Comparative inhibition profiles of proteasome-targeting agents]

The extended plasma half-life (8.7 hours vs. 1.2 hours for bortezomib) suggests reduced dosing frequency requirements.

Future Research Directions

Structural Optimization

  • Polar substituents: Introducing sulfonamide groups at the butyl chain terminus to improve aqueous solubility

  • Stereochemical control: Developing enantioselective synthesis routes to isolate (R)- and (S)-configured analogs

Therapeutic Exploration

  • Autoimmune disease models: Testing efficacy in murine collagen-induced arthritis

  • Solid tumor penetration: Assessing biodistribution in orthotopic glioblastoma xenografts

Formulation Development

  • Lipid nanoparticle encapsulation to enhance oral bioavailability

  • PEGylated derivatives for sustained release formulations

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